Synthesis, Characterization, and Conformational Dynamics of (3,3,5,5-Tetramethylcyclohexyl)methanol
Synthesis, Characterization, and Conformational Dynamics of (3,3,5,5-Tetramethylcyclohexyl)methanol
Executive Summary
(3,3,5,5-Tetramethylcyclohexyl)methanol (CAS: 1564769-41-0) is a highly sterically hindered, lipophilic cycloaliphatic alcohol[1][2]. In modern drug discovery and agrochemical development, the incorporation of gem-dimethyl groups is a proven strategy to increase metabolic stability, enhance lipophilicity (predicted LogP ~3.2), and restrict conformational flexibility. However, the synthesis of 3,3,5,5-tetramethylated cyclohexane derivatives presents significant synthetic challenges due to severe 1,3-diaxial interactions that block conventional nucleophilic trajectories.
This whitepaper provides an authoritative, step-by-step synthetic methodology to access (3,3,5,5-tetramethylcyclohexyl)methanol from commercially available isophorone, detailing the causality behind specific reagent selections and providing self-validating experimental protocols.
Retrosynthetic Analysis & Strategic Rationale
The target molecule features a primary alcohol appended to a heavily substituted cyclohexane ring. Direct functionalization of the ring is complicated by the "steric shield" generated by the four methyl groups at the C3 and C5 positions.
Strategic Disconnections:
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Target to Aldehyde: The primary alcohol is best accessed via the mild hydride reduction of 3,3,5,5-tetramethylcyclohexanecarbaldehyde.
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Aldehyde to Ketone (Homologation): Accessing the aldehyde from 3,3,5,5-tetramethylcyclohexanone requires a one-carbon homologation. Direct nucleophilic addition (e.g., using Grignard reagents) to this ketone is notoriously poor due to the axial methyl groups blocking the Bürgi-Dunitz trajectory[3]. Therefore, a Wittig olefination using a linear, unhindered ylide (methoxymethylenetriphenylphosphorane) is selected to bypass this steric bulk.
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Ketone to Isophorone: The 3,3,5,5-tetramethylcyclohexanone core is efficiently synthesized via a copper-catalyzed 1,4-conjugate addition of a methyl Grignard reagent to isophorone[4].
Fig 1. Steric logic dictating the selection of linear ylides over bulky nucleophiles.
Quantitative Data Summaries
To provide a clear overview of the synthetic campaign, the physicochemical properties of the target and the quantitative reaction parameters are summarized below.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | (3,3,5,5-Tetramethylcyclohexyl)methanol |
| CAS Number | 1564769-41-0[2] |
| Molecular Formula | C₁₁H₂₂O[1] |
| Molecular Weight | 170.29 g/mol [1] |
| Predicted LogP | ~3.2[1] |
| Dominant Conformation | Equatorial -CH₂OH (Chair conformation) |
Table 2: Reaction Step Summary & Expected Yields
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield |
| 1 | Conjugate Addition | Isophorone, MeMgCl, CuI | -10 to RT | 4 | 88–92% |
| 2 | Wittig Olefination | Ph₃PCH₂OMeCl, t-BuOK | 0 to RT | 12 | 70–75% |
| 3 | Hydrolysis | 2M HCl, THF | 65 (Reflux) | 2 | 85–88% |
| 4 | Reduction | NaBH₄, MeOH | 0 to RT | 1 | 90–95% |
Experimental Methodologies & Self-Validating Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high-fidelity execution.
Fig 2. Four-step synthetic workflow from isophorone to the target alcohol.
Step 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone
Causality: Grignard reagents typically undergo 1,2-addition to enones. The addition of catalytic Copper(I) Iodide (CuI) forms a soft organocuprate intermediate, forcing strictly 1,4-conjugate addition to yield the heavily methylated ketone[4].
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Setup: Under an inert N₂ atmosphere, suspend CuI (0.05 eq) in anhydrous THF (5 volumes). Cool the mixture to -10 °C.
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Addition: Dropwise add Methylmagnesium chloride (MeMgCl, 3M in THF, 1.2 eq), maintaining the internal temperature below 0 °C.
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Reaction: Slowly add isophorone (1.0 eq) over 1 hour. Stir the mixture at room temperature for 3 hours.
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Validation (IPC): Analyze via GC-MS. The reaction is validated when the isophorone peak (m/z 138) is <1% relative to the product peak (m/z 154).
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with MTBE, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude ketone.
Step 2: Wittig Homologation to the Enol Ether
Causality: The linear methoxymethylene ylide easily penetrates the steric shield of the 3,3,5,5-tetramethyl groups, whereas bulkier ylides or direct cyanation reagents would fail or require extreme forcing conditions[3].
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Ylide Generation: Suspend (Methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at 0 °C. Add Potassium tert-butoxide (t-BuOK, 1.45 eq) portionwise. A deep red/orange color validates ylide formation.
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Coupling: Add 3,3,5,5-tetramethylcyclohexanone (1.0 eq, from Step 1) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Validation (IPC): TLC (Hexanes/EtOAc 9:1, KMnO₄ stain). The ketone spot (R_f ~0.6) should be fully consumed, replaced by a less polar enol ether spot.
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Workup: Quench with water, extract with hexanes (to precipitate triphenylphosphine oxide), filter, and concentrate.
Step 3: Hydrolysis to 3,3,5,5-Tetramethylcyclohexanecarbaldehyde
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Hydrolysis: Dissolve the crude enol ether in THF. Add an equal volume of 2M aqueous HCl.
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Reaction: Heat the biphasic mixture to reflux (65 °C) for 2 hours.
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Validation (IPC): IR spectroscopy of an evaporated aliquot should reveal the disappearance of the enol ether C=C stretch (~1650 cm⁻¹) and the appearance of a strong aldehyde C=O stretch (~1725 cm⁻¹).
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Workup: Cool to room temperature, extract with EtOAc, wash with saturated NaHCO₃ to neutralize, dry, and concentrate.
Step 4: Reduction to (3,3,5,5-Tetramethylcyclohexyl)methanol
Causality: Sodium borohydride (NaBH₄) is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is perfectly chemoselective for aldehydes, safer to handle, and prevents any potential ring-opening or over-reduction side reactions.
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Setup: Dissolve the aldehyde (1.0 eq) in absolute methanol (10 volumes) and cool to 0 °C.
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Reduction: Add NaBH₄ (1.2 eq) portionwise to control hydrogen evolution. Stir for 1 hour at room temperature.
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Validation (IPC): TLC (Hexanes/EtOAc 8:2). Complete disappearance of the UV-active/stainable aldehyde spot.
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Workup & Purification: Quench with 1M HCl (dropwise until effervescence ceases). Evaporate the methanol. Partition between water and EtOAc. Extract, dry the organic layer, and purify via silica gel flash chromatography to yield the pure (3,3,5,5-Tetramethylcyclohexyl)methanol as a clear, viscous oil or low-melting solid.
Conformational Characterization
Due to the extreme steric bulk of the 3,3,5,5-tetramethyl substitution, the cyclohexane ring is locked into a highly specific chair conformation.
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If the hydroxymethyl (-CH₂OH) group were to occupy the axial position, it would suffer from catastrophic 1,3-diaxial steric clashes with the axial methyl groups at C3 and C5.
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Consequently, the molecule exclusively populates the conformer where the -CH₂OH group is equatorial . This structural rigidity makes it an excellent vector for structure-activity relationship (SAR) studies where precise spatial orientation of a hydrogen-bond donor is required.
References
-
PubChemLite. "(3,3,5,5-tetramethylcyclohexyl)methanol (C11H22O)". University of Luxembourg / PubChem. URL:[Link]
- Merz, K., et al. "Method of preparing 3,3,5,5-tetramethylcyclohexanone". US Patent US20130123541A1, Google Patents.
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Dudley, G. B., et al. "Olefination of Ketones Using a Gold(III)-Catalyzed Meyer−Schuster Rearrangement". Organic Letters, ACS Publications (2006). URL:[Link]
Sources
- 1. PubChemLite - (3,3,5,5-tetramethylcyclohexyl)methanol (C11H22O) [pubchemlite.lcsb.uni.lu]
- 2. (3,3,5,5-Tetramethylcyclohexyl)methanol | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20130123541A1 - Method of preparing 3,3,5,5-tetramethylcyclohexanone - Google Patents [patents.google.com]
